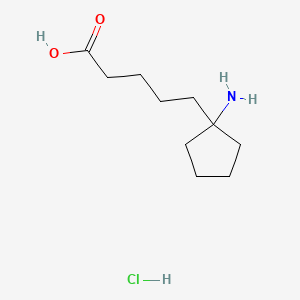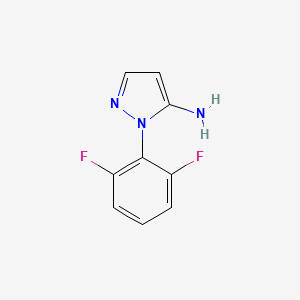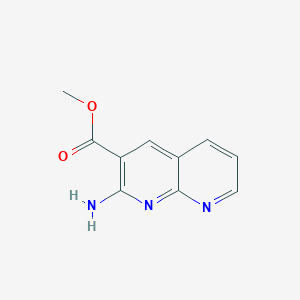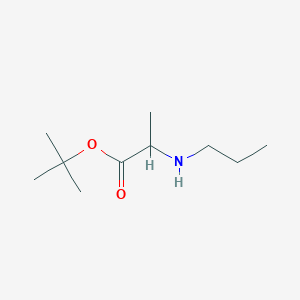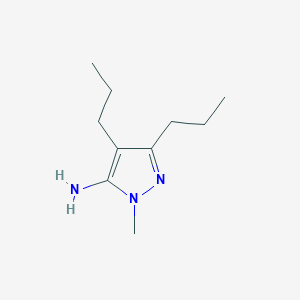
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted hydrazines with α,β-unsaturated aldehydes, followed by dehydrogenation . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .
Chemical Reactions Analysis
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.
Scientific Research Applications
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes, altering their activity. This interaction often leads to the inhibition of enzyme function, which is a key aspect of its biological activity . The pathways involved include modulation of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine can be compared with other pyrazole derivatives such as 1-Isopropyl-3-methyl-1H-pyrazol-5-amine and 3-Methyl-1-phenyl-1H-pyrazol-5-amine . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine is known for its use in pharmaceutical research, whereas 3-Methyl-1-phenyl-1H-pyrazol-5-amine is studied for its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-methyl-4,5-dipropylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-8-9(7-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3 |
InChI Key |
DGOFLNGLYVPCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1CCC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


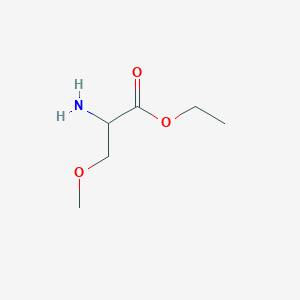
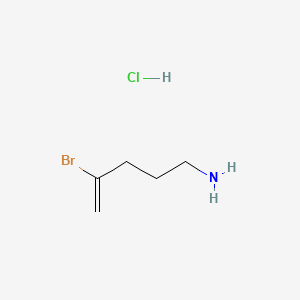
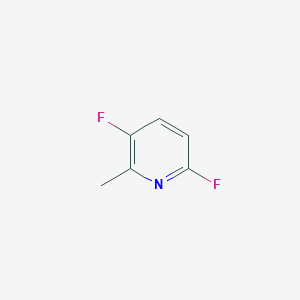
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)
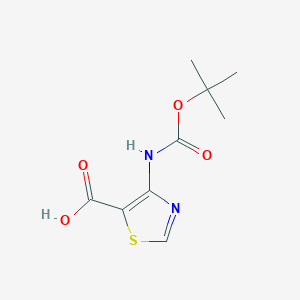
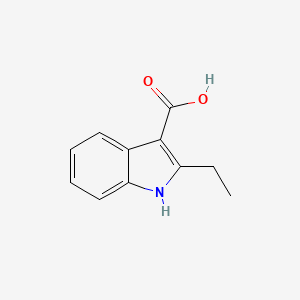
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
